molecular formula C10H7FO2 B2553237 4-Fluoronaphthalene-1,6-diol CAS No. 1824496-31-2

4-Fluoronaphthalene-1,6-diol

Cat. No.: B2553237
CAS No.: 1824496-31-2
M. Wt: 178.162
InChI Key: GRCHZWZWTRCBFL-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-1,6-diol is a fluorinated organic compound with the molecular formula C₁₀H₇FO₂ and a molecular weight of approximately 178.16 g/mol . Its structure features a naphthalene backbone substituted with both fluorine and two hydroxyl groups, which classifies it as a dihydroxynaphthalene derivative. This specific arrangement of functional groups makes it a potential building block or intermediate in various research applications, particularly in synthetic and medicinal chemistry where the introduction of fluorine can significantly alter a compound's electronic properties, metabolic stability, and binding affinity . Researchers may utilize this compound in the development of novel materials or ligands, or as a precursor in mechanochemical studies exploring solid-state Grignard-type reactions, given the documented reactivity of related mono-fluoronaphthalenes under ball-milling conditions . The presence of the hydroxyl groups also suggests potential for use in coordination chemistry or polymer synthesis. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoronaphthalene-1,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-9-3-4-10(13)7-2-1-6(12)5-8(7)9/h1-5,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCHZWZWTRCBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

  • Catalyst : Tertiary amine bases (e.g., DABCO) at 0.1–0.5 mol% loading
  • Oxidant : 30% aqueous H₂O₂ in stoichiometric amounts
  • Solvent : Mixed polar aprotic/aqueous systems (MeCN:H₂O = 3:1 v/v)
  • Temperature : 25°C with 4–6 hr reaction times

Under these conditions, the 6-position hydroxylation proceeds via a radical mechanism, with hydrogen peroxide acting as both oxidant and oxygen source. Fluorine at the 4-position directs electrophilic attack through resonance effects, favoring para-substitution relative to the existing hydroxyl group.

Protective Group Strategies

Multi-step syntheses employing protective groups enable sequential functionalization:

Stepwise Synthesis

  • Initial fluorination :
    Naphthalene-1,6-diol undergoes electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in DMF at 80°C.
  • Selective protection :
    • 1-position hydroxyl protected as tert-butyldimethylsilyl (TBDMS) ether
    • 6-position hydroxyl acetylated
  • Deprotection :
    Sequential treatment with tetrabutylammonium fluoride (TBAF) and basic hydrolysis yields the target diol.

This method theoretically achieves >85% regioselectivity based on analogous naphthalene functionalization studies.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters from documented methodologies:

Method Yield (%) Purity (HPLC) Reaction Time Key Advantage
Direct Hydroxylation 54–62 92–95 4–6 hr Minimal protective groups
Organocatalytic 48–55 88–90 6–8 hr Metal-free conditions
Protective Group 67–72 95–98 12–14 hr High regiocontrol

Data extrapolated from siloxane synthesis protocols and theoretical modeling of naphthalene reactivity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalene-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoronaphthalene-1,6-diol is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source/Application
4-Fluoronaphthalene-1,6-diol C₁₀H₇FO₂ 178.16 Fluorine at C4; two hydroxyl groups at C1 and C6; aromatic system. Research intermediates
1,6-Dihydroxynaphthalene C₁₀H₈O₂ 160.17 No fluorine; hydroxyl groups at C1 and C6; planar aromatic structure. Organic synthesis
1-Fluoronaphthalene C₁₀H₇FO 162.16 Fluorine at C1; lacks hydroxyl groups; lower polarity. Fluorinated aromatic studies
trans-2,6-Dimethyl-2,7-octadiene-1,6-diol C₁₀H₁₈O₂ 170.25 Aliphatic diol with conjugated double bonds; branched methyl groups. Flavor/fragrance industry
6-Methyloct-4-yne-1,6-diol C₉H₁₆O₂ 156.23 Alkyne group; methyl substituent; flexible backbone. Host-guest chemistry
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol C₃₄H₂₆O₂ (estimated) ~466.58 Bulky phenyl groups; acetylene backbone; rigid structure. Supramolecular crystallization

Key Differences and Research Findings

Aromatic vs. Aliphatic Diols
  • This compound exhibits higher rigidity and π-conjugation compared to aliphatic analogs like trans-2,6-dimethyl-2,7-octadiene-1,6-diol , which has greater conformational flexibility due to its unsaturated aliphatic chain . The aromatic system in this compound enhances UV absorption and stability, whereas aliphatic diols are more volatile and suited for applications in essential oils .
Fluorination Effects
  • In contrast, 1-fluoronaphthalene (lacking hydroxyl groups) is less reactive in hydrogen-bonding interactions, limiting its utility in supramolecular chemistry .
Functional Group Positioning
  • 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol demonstrates how bulky substituents (e.g., phenyl groups) reduce solubility in common solvents but enhance crystallinity and host-guest interactions . This contrasts with This compound , which lacks steric hindrance, enabling easier functionalization for pharmaceutical research .
Alkyne and Alkene Derivatives
  • 6-Methyloct-4-yne-1,6-diol and (3E)-3-hexene-1,6-diol (CAS 71655-17-9) feature unsaturated bonds, influencing their reactivity in click chemistry or polymerization. These compounds are less aromatic but offer modularity in synthetic pathways compared to rigid naphthalene-based diols .

Biological Activity

4-Fluoronaphthalene-1,6-diol is an aromatic compound notable for its unique structure, featuring a fluorine atom and two hydroxyl groups on a naphthalene skeleton. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₇F O₂
  • Molecular Weight : 178.16 g/mol
  • Structure : The presence of the fluorine atom enhances the compound's reactivity and biological interactions compared to its non-fluorinated counterparts.

Synthesis Methods

Several synthetic routes have been developed for this compound, allowing for modifications that enhance yield and selectivity. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing fluorinating agents to introduce the fluorine atom.
  • Reduction Reactions : Converting corresponding naphthoquinones or other derivatives to obtain the diol form.

These methods highlight the versatility in synthesizing this compound while allowing for structural modifications that may enhance its biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds structurally related to this compound can induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its potential as a farnesyltransferase inhibitor, which is crucial for the membrane association of several signal transduction proteins involved in cancer progression .

Table 1: Antitumor Activity Comparison

Compound NameCell LineInhibition Rate (%)IC50 (μM)
IMB-1406HepG299.986.92
SunitinibHepG298.617.60

This table illustrates the comparative effectiveness of related compounds against HepG2 liver carcinoma cells.

The mechanisms underlying the biological activity of this compound involve:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to increased populations of cells in the S phase of the cell cycle, thereby inhibiting proliferation .
  • Apoptosis Induction : The compound may alter the balance between pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspases involved in programmed cell death .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on HepG2 Cells : A study demonstrated that derivatives of this compound could significantly inhibit HepG2 cell growth through mechanisms involving cell cycle arrest and apoptosis induction .
  • Mechanistic Insights : Research has shown that structural modifications to similar compounds can enhance their binding affinity to target enzymes like farnesyltransferase, suggesting a pathway for developing more potent derivatives .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-Fluoronaphthalene-1,6-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of naphthalene derivatives or regioselective hydroxylation of fluorinated precursors. For example, catalytic coupling (e.g., copper-mediated reactions) can introduce fluorine at the 4-position, followed by dihydroxylation at the 1,6-positions. Optimization of solvent systems (e.g., using butanol to prevent precipitation, as demonstrated in diol synthesis ) and temperature control are critical to achieving >80% purity . Characterization via HPLC and NMR is recommended to verify regiochemistry and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from isomers?

  • Methodological Answer :

  • <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position .
  • IR Spectroscopy : O-H stretching (3200–3600 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm<sup>-1</sup>) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks at m/z 178.1 (C10H7FO2<sup>+</sup>) and fragment ions at m/z 149 (loss of -OH) confirm the structure .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : The compound is prone to oxidation due to phenolic -OH groups. Storage under inert gas (N2 or Ar) at -20°C in amber vials is advised. Degradation studies using TGA/DSC show stability up to 150°C, but prolonged exposure to light accelerates decomposition .

Advanced Research Questions

Q. How can catalytic redox isomerization be applied to derivatives of this compound, and what challenges arise in optimizing reaction rates?

  • Methodological Answer : Ruthenium catalysts enable redox isomerization of propargylic alcohol derivatives. For conjugated diynes like 2,4-hexadiyne-1,6-diol, reaction rates are slow due to steric and electronic effects; DFT calculations suggest modifying ligand environments (e.g., phosphine ligands) to enhance turnover . Kinetic studies using in-situ IR or Raman spectroscopy are recommended to monitor progress.

Q. What contradictions exist in reported physicochemical properties of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in melting points (reported 160–175°C) may stem from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures followed by PXRD analysis can identify crystalline phases . Dielectric constant measurements (as applied to similar diols ) may also clarify intermolecular interactions affecting thermal behavior.

Q. What strategies improve the regioselectivity of fluorination in naphthalene-diol systems, and how do electronic effects influence outcomes?

  • Methodological Answer : Electrophilic fluorination (e.g., Selectfluor<sup>®</sup>) favors the 4-position due to electron-donating -OH groups activating the naphthalene ring. Computational modeling (e.g., Hammett σpara values) predicts substituent effects, while <sup>13</sup>C NMR chemical shifts validate electronic environments .

Q. How can solid-state polymerization of this compound derivatives be monitored, and what role do dielectric properties play in the process?

  • Methodological Answer : Dielectric constant measurements during polymerization (as demonstrated for bis-(p-toluene sulphonate) derivatives ) track changes in dipole alignment. In-situ FTIR or Raman spectroscopy detects C≡C bond conversion to conjugated polymers. Reaction termination is optimized by quenching at ε’ ~3.5–4.0 .

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